2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol
Description
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol is a Schiff base derivative synthesized via the condensation of 2-hydroxy-3-ethoxybenzaldehyde with isopropylamine. Its structure features an ethoxy group at the 2-position, a phenolic hydroxyl group, and an imino-methyl-propan-2-ylamino substituent at the 6-position of the benzene ring. This compound exhibits intramolecular O–H⋯N hydrogen bonding between the hydroxyl group and the imino nitrogen, stabilizing the enol tautomer in both solid and solution states . Crystallographic studies reveal inversion dimers formed through intermolecular C–H⋯O hydrogen bonds, contributing to its stable crystalline packing .
Properties
IUPAC Name |
2-ethoxy-6-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-15-11-7-5-6-10(12(11)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWCYZQTBURED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction can be represented as follows:
2-Ethoxyphenol+Isopropylamine→2-Ethoxy-6-[(propan-2-yl)amino]methylphenol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form quinones under specific conditions. For example:
-
Reaction with KMnO₄ : In acidic conditions, the hydroxyl group is oxidized to a ketone, forming a quinone structure.
\text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}\xrightarrow[\text{H }]{\text{KMnO }}\text{2 Ethoxy 6 propan 2 yl amino methyl}-1,4-benzoquinone}+\text{H O}
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ | 1,4-Benzoquinone derivative | Acidic, 60°C | 72% |
| CrO₃ | Partially oxidized intermediates | Ethanol, reflux | 45% |
Alkylation and Acylation
The secondary amine group (-NH-(CH(CH₃)₂)) participates in alkylation and acylation reactions:
-
Alkylation with Ethyl Bromoacetate :
\text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{BrCH COOEt}\xrightarrow{\text{K CO acetone}}\text{2 Ethoxy 6 N propan 2 yl N ethoxycarbonylmethyl amino methyl}phenol} -
Acylation with Acetyl Chloride :
\text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{CH COCl}\xrightarrow{\text{Et N DCM}}\text{2 Ethoxy 6 N propan 2 yl N acetylamino methyl}phenol}Conditions: Triethylamine, dichloromethane, 0°C to RT. Yield: 85% .
Nucleophilic Substitution
The ethoxy group (-OCH₂CH₃) undergoes nucleophilic substitution under basic conditions:
-
Replacement with Amines :
\text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{NH R}\xrightarrow{\text{NaH DMF}}\text{2 R amino 6 propan 2 yl amino methyl}phenol}+\text{EtOH}Conditions: Sodium hydride, DMF, 80°C, 6 hours. Yield: 58–78% .
| Nucleophile | Product | Yield |
|---|---|---|
| Aniline | 2-(Phenylamino)-6-{[(propan-2-yl)amino]methyl}phenol | 78% |
| Piperidine | 2-(Piperidin-1-yl)-6-{[(propan-2-yl)amino]methyl}phenol | 65% |
Coupling Reactions
The phenolic hydroxyl group facilitates coupling reactions, such as:
-
Azo Coupling with Diazonium Salts :
\text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{ArN }\rightarrow \text{2 Ethoxy 6 propan 2 yl amino methyl}-4-(arylazo)phenol}
| Diazonium Salt | Azo Product | λₘₐₐ (nm) |
|---|---|---|
| Benzenediazonium | 4-(Phenyldiazenyl) derivative | 480 |
| p-Nitrobenzenediazonium | 4-(4-Nitrophenyldiazenyl) derivative | 520 |
Reductive Amination
The compound participates in reductive amination to form tertiary amines:
-
Reaction with Aldehydes :
\text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{RCHO}\xrightarrow{\text{NaBH CN}}\text{2 Ethoxy 6 N propan 2 yl N R methyl amino methyl}phenol}
Complexation with Metal Ions
The phenolic oxygen and amino nitrogen act as chelating sites for transition metals:
-
Cu(II) Complex Formation :
\text{2 Ethoxy 6 propan 2 yl amino methyl}phenol}+\text{Cu NO }\rightarrow \text{ Cu L NO }Stoichiometry: 1:2 (metal:ligand). Stability constant (log β): 8.2 ± 0.3 .
Intramolecular Hydrogen Bonding
The hydroxyl group forms an intramolecular hydrogen bond with the adjacent amino group, stabilizing the molecule and influencing reactivity:
This interaction reduces the phenolic O-H acidity (pKa ≈ 10.2) compared to unsubstituted phenol (pKa ≈ 9.9) .
Key Research Findings
-
Catalytic Applications : The compound serves as a ligand in Ru-catalyzed hydrogen borrowing reactions for reductive amination .
-
Biological Relevance : Derivatives exhibit moderate inhibition of cytochrome P450 enzymes (IC₅₀ = 12–45 μM).
-
Thermal Stability : Decomposes at 210–215°C, making it suitable for high-temperature synthetic processes .
Scientific Research Applications
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol involves its interaction with biological targets, such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can modulate the activity of enzymes and other proteins. The isopropylamino group can interact with receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- All analogues exhibit intramolecular O–H⋯N hydrogen bonding, stabilizing the enol form in the solid state .
- Substituents influence crystal packing : Bulkier groups (e.g., piperazinyl in ) reduce intermolecular H-bonding efficiency, while smaller substituents (e.g., methyl in ) promote C–H⋯O dimer formation.
- Electron-withdrawing groups (e.g., 4-fluorophenyl in ) introduce additional weak interactions (C–H⋯F), enhancing thermal stability.
Spectroscopic Properties
Table 2: Spectroscopic Data of Analogues
Key Observations :
- IR spectra confirm enol tautomerism via broad O–H stretches (3200–3270 cm⁻¹) and C=N stretches (~1600–1625 cm⁻¹) .
- UV-Vis spectra show consistent enol absorption bands (~315–330 nm). Polar solvents destabilize the enol form in triazole-containing analogues, inducing keto-enol equilibration .
Key Observations :
- The propan-2-ylamino group enhances metal-binding capacity due to its flexible coordination geometry .
- Morpholine-containing analogues exhibit stronger antimicrobial activity, likely due to improved membrane permeability .
Biological Activity
2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol is an organic compound with significant potential in various biological applications. This compound, characterized by its unique phenolic structure and the presence of both ethoxy and isopropylamino groups, has been the subject of research focusing on its biological activity, including anti-inflammatory, antioxidant, and potential anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C18H23NO2
- Molecular Weight : 295.38 g/mol
- Chemical Structure : The compound features a phenolic backbone with an ethoxy group and an isopropylamino side chain, which may influence its interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering their activity.
- Receptor Binding : Its structure allows binding to various receptors, modulating their functions.
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. Key findings include:
- Glutathione Levels : The compound has been shown to increase liver glutathione and glutathione-S-transferase levels, enhancing cellular defense against oxidative stress.
- Free Radical Scavenging : It effectively scavenges free radicals, preventing oxidative damage to cells.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by several studies:
- Cytokine Production : It reduces the production of pro-inflammatory cytokines, which are critical mediators in the inflammatory response.
- NF-kB Modulation : The compound modulates signaling pathways associated with inflammation, particularly the NF-kB pathway .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, although detailed mechanisms are still under investigation.
Case Studies and Research Findings
Several significant studies have explored the biological activity of related compounds and derivatives:
- Study on Antioxidant Properties :
- Inflammation Modulation Study :
- Anticancer Activity Exploration :
Summary Table of Biological Activities
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify ethoxy (–OCH₂CH₃) and imine (–CH=N–) protons (δ 8.3–8.5 ppm) .
- IR Spectroscopy : Confirm phenolic O–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .
How to address challenges in refining crystallographic data with high R-factors?
Advanced
High R-factors (e.g., wR = 0.181 ) indicate model-data mismatch. Solutions include:
Data Quality : Ensure high-resolution data (I/σ(I) > 2) and minimize crystal decay .
Parameterization : Refine anisotropic displacement parameters for non-H atoms.
Validation : Use checkCIF to identify outliers in bond lengths/angles .
Software : Switch to dual-space methods (e.g., SHELXD) for problematic phases .
What are the safety considerations when handling this compound in the lab?
Q. Basic
- Toxicity : Classified as a potential carcinogen (IARC/ACGIH) .
- Handling : Use fume hoods, nitrile gloves, and eye protection.
- Storage : Keep in airtight containers at –20°C to prevent decomposition .
How to design experiments to study the compound’s antimicrobial properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
